Pentyl benzoate
Overview
Description
Pentyl benzoate, also known as amyl benzoate, is a compound with the formula C12H16O2 . It is used as a flavor and fragrance agent due to its floral type odor .
Synthesis Analysis
Pentyl benzoate can be synthesized through various routes . One method involves the reaction of pentyl 2-amino benzoate with indole-2-carbonyl chloride acid in the presence of pyridine . Another approach is the Fischer esterification of 2-aminobenzoic acid with 1-pentanol in the presence of sulfuric acid .
Molecular Structure Analysis
The molecular structure of pentyl benzoate consists of 12 carbon atoms, 16 hydrogen atoms, and 2 oxygen atoms . The IUPAC Standard InChIKey for pentyl benzoate is QKNZNUNCDJZTCH-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
Pentyl benzoate is a colorless liquid at room temperature . It has a molar mass of 192.258 . Other physical and chemical properties such as boiling temperature, critical temperature, critical pressure, density, enthalpy of vaporization, heat capacity, refractive index, viscosity, and thermal conductivity can be found in the NIST/TRC Web Thermo Tables .
Scientific Research Applications
Catalytic Synthesis
Pentyl benzoate can be synthesized through esterification of benzoic acid and n-pentanot, using SO42-/MoO3-TiO2 as a catalyst. This catalyst shows high efficiency, with the ester yield reaching up to 81.4% under optimal conditions (Chen Xin, 2006). Similarly, TiSiW12O40/TiO2 is reported as an excellent catalyst for the synthesis of n-amyl benzoate, a closely related compound, with yields reaching 96.7% (L. Yong, 2001).
Insecticidal Properties
Pentyl benzoate, along with other benzoate analogs, has been found to exhibit insecticidal properties. In a study, n-pentyl benzoate was among the compounds more toxic than the parent compound, methyl benzoate, to adult Aedes aegypti females (Nicholas R. Larson et al., 2021).
Biosynthesis Applications
Pentyl benzoate has been synthesized via alcoholysis in a solvent-free medium using lipases as catalysts, achieving high yields (S. Gryglewicz et al., 2000). This method demonstrates the potential of enzymatic catalysis in the synthesis of esters like pentyl benzoate.
Photodecomposition Studies
Pentyl benzoate undergoes photodecomposition under UV irradiation, primarily resulting in benzoic acid through a Norrish type II process. This study highlights the photochemical behavior of alkyl benzoates (Y. Ogata et al., 1973).
Synthesis and Structural Analysis
The synthesis and characterization of pentyl 2-(1H-indole-2-carboxamido)benzoate, a compound related to pentyl benzoate, has been reported. This research provides insights into the crystal structure and intramolecular bonding of such compounds (K. Sweidan et al., 2019).
Neuropharmacological Evaluation
A novel compound related to pentyl benzoate, para-pentyl phenyl benzoate, isolated from Mondia whitei, showed significant central nervous system depression in neuropharmacological evaluations. This suggests potential applications in neuroscience research (Taiwo Bamigboye J et al., 2016).
Liquid Crystalline Properties
Studies on the liquid crystalline properties of alkyl 4-(4-alkoxybenzylideneamino)benzoates, including pentyl esters, contribute to understanding the behavior of such compounds in different states, which is relevant in materials science (Y. Matsunaga et al., 1985).
Safety And Hazards
properties
IUPAC Name |
pentyl benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-2-3-7-10-14-12(13)11-8-5-4-6-9-11/h4-6,8-9H,2-3,7,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKNZNUNCDJZTCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2051849 | |
Record name | Pentyl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2051849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pentyl benzoate | |
CAS RN |
2049-96-9 | |
Record name | Pentyl benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2049-96-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Amyl benzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002049969 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, pentyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pentyl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2051849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pentyl benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.435 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AMYL BENZOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CLE7K4B29S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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